molecular formula C18H22N2O3S2 B4187745 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

カタログ番号 B4187745
分子量: 378.5 g/mol
InChIキー: LKQNJMAAXFDBIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide inhibits BTK by binding to the ATP-binding site of the enzyme. BTK is a key signaling molecule in BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK results in decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. In addition, this compound has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies. This compound has also been shown to have immunomodulatory effects, such as increasing the production of cytokines and chemokines that promote anti-tumor immune responses.

実験室実験の利点と制限

One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its low solubility and bioavailability, which may limit its efficacy in vivo. In addition, the optimal dosing and scheduling of this compound in combination with other anti-cancer agents is still being investigated.

将来の方向性

For the development of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, the combination of this compound with other anti-cancer agents, such as venetoclax and immune checkpoint inhibitors, is being investigated in clinical trials. The identification of biomarkers that predict response to this compound is also an area of active research. Finally, the development of this compound for the treatment of other B-cell malignancies, such as diffuse large B-cell lymphoma and Waldenström macroglobulinemia, is an area of future investigation.
Conclusion:
This compound is a small molecule inhibitor that targets the BTK enzyme and has shown promising preclinical activity in B-cell malignancies. Its mechanism of action involves the inhibition of BCR signaling, resulting in decreased proliferation and survival of B-cells. This compound has the potential to be an effective treatment option for patients with B-cell malignancies, and its development is an area of active research.

科学的研究の応用

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound is effective in reducing tumor growth in mouse models of CLL and MCL. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax, in the treatment of CLL.

特性

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(13-16-7-4-12-24-16)19-14-8-10-17(11-9-14)25(22,23)20-15-5-2-1-3-6-15/h4,7-12,15,20H,1-3,5-6,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNJMAAXFDBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。